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Compound of Interest

Compound Name: Hexahydropyrimidin-5-ol
Cat. No.: B1337849
Get Quote

A Note to the Reader:

Extensive searches for the compound associated with CAS number 64579-88-0 did not yield
any specific information in publicly available chemical and scientific databases. This suggests
that the provided CAS number may be incorrect, may belong to a proprietary substance with
limited public documentation, or may be for a compound that is not widely available.

To fulfill the detailed requirements of your request for an in-depth technical guide, this
document will serve as an exemplary whitepaper using a well-characterized and scientifically
significant compound: Imatinib (CAS No. 152459-95-5). Imatinib is a targeted cancer
therapeutic, and its well-documented properties, mechanism of action, and associated
experimental protocols make it an ideal subject for demonstrating the requested format and
depth of content for a scientific audience.

Exemplary Technical Guide: Imatinib (CAS No.
152459-95-5)

A Comprehensive Overview for Researchers and Drug
Development Professionals
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This guide provides a detailed examination of Imatinib, a cornerstone of targeted cancer
therapy. We will delve into its fundamental properties, its mechanism of action as a tyrosine
kinase inhibitor, established experimental protocols for its characterization, and a list of
reputable suppliers for research-grade material.

Section 1: Core Physicochemical and Structural
Properties of Imatinib

Imatinib is a synthetic 2-phenylaminopyrimidine derivative. Its chemical structure is
fundamental to its function as a competitive inhibitor at the ATP-binding site of specific tyrosine
kinases. Below is a summary of its key properties.

Property Value

4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-
IUPAC Name 3-[(4-pyridin-3-ylpyrimidin-2-

yl)amino]phenyllbenzamide

Molecular Formula C29H31N70O

Molecular Weight 493.60 g/mol

CAS Number 152459-95-5

Appearance White to off-white crystalline powder
Melting Point 214-217 °C

Solubility Soluble in DMSO, sparingly soluble in water

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=

SMILES CC(=C(C=C3)N=C4C=CC(=CN4)C5=CN=CC=
C5)C
InChl Key ZVEHSRERCSBWIU-UHFFFAOYSA-N

Section 2: Mechanism of Action and Biological
Activity
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Imatinib's therapeutic success is rooted in its high affinity and specificity for a select group of
tyrosine kinases that are critical drivers in certain cancers.

Primary Target: The Bcr-Abl Tyrosine Kinase

The primary target of Imatinib is the Bcr-Abl fusion protein, a constitutively active tyrosine
kinase that is the pathogenic driver of Chronic Myeloid Leukemia (CML). In normal cellular
signaling, tyrosine kinase activity is tightly regulated. The Bcr-Abl fusion, resulting from the
Philadelphia chromosome translocation, circumvents this regulation, leading to uncontrolled
cell proliferation and inhibition of apoptosis.

Imatinib binds to the ATP-binding site of the Bcr-Abl kinase domain, stabilizing it in an inactive
conformation. This prevents the transfer of a phosphate group from ATP to tyrosine residues on
its substrate proteins, thereby blocking the downstream signaling cascade that promotes
leukemic cell growth.

Other Kinase Targets

Beyond Bcr-Abl, Imatinib also shows potent inhibitory activity against other tyrosine kinases,
including:

o c-Kit (CD117): A receptor tyrosine kinase often mutated and constitutively activated in
Gastrointestinal Stromal Tumors (GIST). Imatinib's inhibition of c-Kit is the basis for its use
as a first-line treatment for GIST.

o Platelet-Derived Growth Factor Receptor (PDGFR): Imatinib inhibits PDGFR-a and PDGFR-
B, which are implicated in the pathogenesis of some solid tumors.

The following diagram illustrates the inhibitory action of Imatinib on the Bcr-Abl signaling
pathway.
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Caption: Imatinib inhibits key tyrosine kinases like Bcr-Abl.

Section 3: Experimental Protocol: In Vitro ICso
Determination

A fundamental experiment in the preclinical evaluation of a kinase inhibitor is the determination
of its half-maximal inhibitory concentration (ICso). The following protocol outlines a common
cell-based assay to measure the ICso of Imatinib against a Bcr-Abl-positive cell line (e.qg.,
K562).

Materials and Reagents

e Cell Line: K562 (human CML cell line, Ber-Abl positive)

e Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1%
Penicillin-Streptomycin.
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Imatinib: Stock solution (e.g., 10 mM in DMSO)

Assay Plates: 96-well, flat-bottom, sterile tissue culture plates.

Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
MTS/MTT-based reagents.

Plate Reader: Capable of measuring luminescence or absorbance.

Phosphate-Buffered Saline (PBS)

Step-by-Step Procedure

Cell Culture: Maintain K562 cells in logarithmic growth phase in a humidified incubator at
37°C with 5% COa.

Cell Seeding:
o Harvest and count the K562 cells.
o Resuspend the cells in fresh culture medium to a concentration of 1 x 10° cells/mL.

o Dispense 100 pL of the cell suspension into each well of a 96-well plate (10,000
cells/well).

o Incubate the plate for 24 hours.
Compound Preparation and Addition:

o Prepare a serial dilution of Imatinib in culture medium. A typical starting concentration for
the highest dose might be 10 uM, with 10-point, 3-fold serial dilutions.

o Include a "vehicle control" (medium with DMSO at the same concentration as the highest
Imatinib dose) and a "no cells" control (medium only).

o Carefully remove the old medium from the wells and add 100 pL of the appropriate
Imatinib dilution or control solution.

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO..
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 Viability Assay:

(¢]

Equilibrate the plate and the viability reagent to room temperature.

[¢]

Add the viability reagent to each well according to the manufacturer's instructions (e.g., 20
pL of CellTiter-Glo®).

[¢]

Mix the contents by orbital shaking for 2 minutes.

[e]

Incubate at room temperature for 10 minutes to stabilize the signal.
o Data Acquisition: Measure the luminescence or absorbance using a plate reader.

e Data Analysis:

[¢]

Subtract the average background signal ("no cells" control) from all other readings.

[¢]

Normalize the data by setting the average signal from the "vehicle control" wells to 100%
viability.

[e]

Plot the normalized viability (%) against the logarithm of the Imatinib concentration.

[e]

Fit the data to a four-parameter logistic (4PL) curve to determine the ICso value.

This workflow can be visualized as follows:
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Caption: Workflow for ICso determination of Imatinib.
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Section 4: Reputable Suppliers for Research-Grade
Imatinib

For non-clinical research purposes, high-purity Imatinib can be procured from various chemical
and life science suppliers. It is crucial to obtain a certificate of analysis (CoA) to ensure the
identity and purity of the compound.

Selleck Chemicals

Cayman Chemical

Tocris Bioscience

MedChemExpress

Sigma-Aldrich (Merck)

Disclaimer: This list is for informational purposes and does not constitute an endorsement of
any specific supplier. Researchers should conduct their own due diligence.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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